Calculated Lipophilicity (cLogP) Advantage of Ethyl Ester Over Free Carboxylic Acid
The ethyl ester exhibits significantly higher calculated lipophilicity compared to the corresponding carboxylic acid analog. Using ChemDiv's computed property dataset, the target compound shows a cLogP of approximately 1.2, while 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid has a cLogP of approximately -0.3 . This ~1.5 log unit increase translates to a roughly 30-fold higher theoretical partition coefficient, favoring passive membrane diffusion. The difference aligns with the general observation that esterification of carboxylic acids increases lipophilicity by masking the ionizable -COOH group [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.2 |
| Comparator Or Baseline | 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid; cLogP ≈ -0.3 |
| Quantified Difference | ΔcLogP ≈ +1.5 (equivalent to ~30× higher partition coefficient) |
| Conditions | Computed using ChemDiv's internal prediction algorithm based on molecular structure; experimental validation recommended. |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays and in vivo models.
- [1] Meanwell, N. A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem. Res. Toxicol. 2011, 24, 1420–1456. View Source
